4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.2.1]heptane ring system. It is often used as a building block in organic synthesis due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a suitable dienophile in the presence of a catalyst to form the bicyclic structure . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid: Similar bicyclic structure but lacks the methoxycarbonyl group.
4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-Methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)8-2-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHGPPEVKOFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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